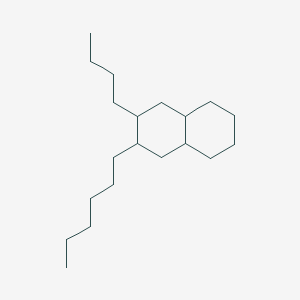

Naphthalene, 2-butyl-3-hexyldecahydro-

Description

As a decahydro compound, it lacks aromaticity, distinguishing it from parent naphthalene and its methylated derivatives. Such hydrogenated bicyclic structures are often utilized in industrial applications, including high-boiling-point solvents, lubricant additives, or intermediates in organic synthesis.

Properties

CAS No. |

66455-55-8 |

|---|---|

Molecular Formula |

C20H38 |

Molecular Weight |

278.5 g/mol |

IUPAC Name |

2-butyl-3-hexyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |

InChI |

InChI=1S/C20H38/c1-3-5-7-8-12-18-16-20-14-10-9-13-19(20)15-17(18)11-6-4-2/h17-20H,3-16H2,1-2H3 |

InChI Key |

JYUNEDWDLIQLBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CC2CCCCC2CC1CCCC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Naphthalene, 2-butyl-3-hexyldecahydro-

General Synthetic Approach

The synthesis of alkyl-substituted decahydronaphthalenes such as 2-butyl-3-hexyldecahydronaphthalene generally proceeds via multi-step organic synthesis involving:

- Construction of the decahydronaphthalene ring system (decalin structure)

- Introduction of alkyl substituents at specific ring positions (C-2 and C-3)

- Purification and characterization of the final product

The key challenge is the regioselective alkylation at the 2- and 3-positions of the decahydronaphthalene core.

Specific Synthetic Routes

Based on the literature, including a detailed study published in Analyst (Royal Society of Chemistry, 2015), the preparation of 2-alkyl and 3-alkyl decahydronaphthalenes follows two main synthetic schemes:

Synthesis of 2-Alkyl Decahydronaphthalenes (Including 2-butyl)

- Starting from decahydronaphthalene or suitable precursors, the 2-position is alkylated using alkyl halides (e.g., 1-bromobutane) in the presence of nucleophilic catalysts such as triphenylphosphane.

- The reaction typically involves nucleophilic substitution or organometallic coupling to introduce the butyl group at C-2.

- Hexyl substitution at C-3 is introduced via subsequent alkylation or by using pre-alkylated intermediates.

- The process is conducted under controlled temperature and solvent conditions to ensure regioselectivity and yield.

Synthesis of 3-Alkyl Decahydronaphthalenes

- Similar to the 2-alkyl series, but with reaction conditions or starting materials favoring substitution at the 3-position.

- Alkylation reagents and catalysts are chosen to direct substitution to C-3.

- Sequential alkylations may be employed to install both butyl and hexyl groups at C-2 and C-3 respectively.

Experimental Details and Reagents

- Alkyl halides such as 1-bromobutane and 1-bromohexane are commonly used as alkylating agents.

- Triphenylphosphane acts as a nucleophilic catalyst facilitating the alkylation reaction.

- Solvents like methylbenzene (toluene) provide the reaction medium.

- Purification involves chromatographic techniques using activated silica gel.

- Final products are isolated by evaporation under nitrogen and confirmed by spectroscopic methods including ^13C-NMR and GC-MS.

Representative Reaction Scheme (Summary)

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Decahydronaphthalene precursor + 1-bromobutane + triphenylphosphane in methylbenzene | Formation of 2-butyldecahydronaphthalene intermediate |

| 2 | Further alkylation with 1-bromohexane or equivalent | Introduction of hexyl group at C-3 |

| 3 | Purification by silica gel chromatography | Isolation of 2-butyl-3-hexyldecahydronaphthalene |

| 4 | Characterization by ^13C-NMR, GC-MS | Confirmation of structure and purity |

Analytical Verification and Characterization

- The synthesized 2-butyl-3-hexyldecahydronaphthalene exhibits characteristic molecular ion peaks at m/z 278.5 and fragment ions consistent with the alkyl substitutions.

- Gas chromatography coupled with time-of-flight mass spectrometry (GC×GC/TOF-MS) confirms the retention times and fragmentation patterns distinct for 2-alkyl vs 3-alkyl isomers.

- ^13C-NMR DEPT 135 analysis supports the substitution pattern and ring saturation.

- Comparative analysis with petroleum samples containing related alkyl decalins validates the synthetic product identity and purity.

Data Table: Summary of Preparation Conditions and Analytical Data

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 2-butyl-3-hexyldecahydro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to further hydrogenate the compound.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can then undergo further substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogenation using chlorine or bromine, followed by nucleophilic substitution with reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Fully hydrogenated derivatives.

Substitution: Halogenated derivatives, substituted naphthalene compounds.

Scientific Research Applications

While comprehensive data tables and case studies focusing solely on the applications of "Naphthalene, 2-butyl-3-hexyldecahydro-" are not available within the provided search results, here’s a detailed overview of the compound based on the available information:

Chemical Identification and Properties:

- Name: Naphthalene, 2-butyl-3-hexyldecahydro-

- Molecular Formula:

- Molecular Weight: 278.5 g/mol

- IUPAC Name: 2-butyl-3-hexyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene

- CAS Registry Number: 66455-55-8

- Computed Properties:

- SMILES Notation: CCCCCCC1CC2CCCCC2CC1CCCC

- InChI: InChI=1S/C20H38/c1-3-5-7-8-12-18-16-20-14-10-9-13-19(20)15-17(18)11-6-4-2/h17-20H,3-16H2,1-2H3

- InChIKey: JYUNEDWDLIQLBW-UHFFFAOYSA-N

Related Compounds and Isomers:

- The search results mention a similar compound, "Naphthalene, 2-butyl-3-hexyl-" with the formula . Note the difference in the number of hydrogen atoms, indicating a different saturation level in the ring structure.

- Research exists on alkyl decalin isomers found in petroleum geological samples . "Naphthalene, 2-butyl-3-hexyldecahydro-" falls under this category, as decalin is the common name for decahydronaphthalene.

Potential Applications:

- While specific applications for "Naphthalene, 2-butyl-3-hexyldecahydro-" are not detailed in the search results, its structural features and presence in petroleum samples suggest potential uses:

- Geochemical Studies : Alkyl decalins are used as biomarkers in geochemistry to understand the origin and transformation of organic matter in geological samples .

- Lubricants : The compound's structure, with its long alkyl chains, suggests it could be a component in lubricating oils or greases, potentially modifying viscosity or stability .

- Chemical Synthesis : It can serve as an intermediate in synthesizing more complex organic molecules .

Safety and Hazards:

- No specific safety or hazard information was found for "Naphthalene, 2-butyl-3-hexyldecahydro-" in the provided search results.

Additional Information:

Mechanism of Action

The mechanism of action of Naphthalene, 2-butyl-3-hexyldecahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes, influencing cellular functions.

Comparison with Similar Compounds

Structural and Functional Analogs

Key analogs for comparison include:

- 1-Methylnaphthalene (CAS 90-12-0): A monocyclic aromatic hydrocarbon with a methyl group at the 1-position.

- 2-Methylnaphthalene (CAS 91-57-6): Structural isomer of 1-methylnaphthalene.

- Decahydronaphthalene (Decalin) : Fully hydrogenated naphthalene, serving as a baseline for saturation effects.

- α-Phellandrene (CAS 6153-16-8): A cyclic monoterpene with a methylidene group, sharing bicyclic features but differing in functional groups .

Table 1: Comparative Properties of Naphthalene Derivatives

Note: Data for 2-butyl-3-hexyldecahydro-naphthalene inferred from structural analogs due to lack of direct studies.

Toxicological Profiles

Aromatic vs. Hydrogenated Derivatives

- Aromatic Compounds (e.g., 1-Methylnaphthalene) : Exhibit higher reactivity and toxicity due to π-electron systems. Inhalation exposure linked to respiratory inflammation and hepatic effects in rodents .

- Hydrogenated Derivatives (e.g., Decalin): Reduced toxicity profiles; primary effects include mild dermal irritation.

Substituent Effects

- Methyl Groups : Increase lipophilicity and volatility in aromatic derivatives, enhancing inhalation risks .

- Butyl/Hexyl Chains : In hydrogenated systems, long alkyl chains likely decrease volatility but increase molecular weight, altering metabolic pathways and environmental persistence.

Physicochemical Behavior

- Volatility : Aromatic naphthalenes (e.g., 1-methylnaphthalene, boiling point ~245°C) are more volatile than hydrogenated derivatives. 2-Butyl-3-hexyldecahydro-naphthalene’s predicted boiling point would exceed 300°C, reducing airborne exposure risks.

- Solubility : Hydrogenation increases hydrophobicity; alkylation further reduces water solubility, limiting environmental mobility.

Q & A

Q. What tools are available for interpreting complex toxicological data figures?

- Answer: Use platforms like NIH RePORTER or TOXCENTER to visualize dose-response curves and biomarker trends. For spectral data, employ software like ACD/Labs or MNova to deconvolute overlapping peaks 7.

用它!帮你看懂文献数据图,更好描述实验结果00:17

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.